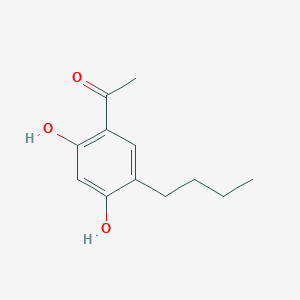

1-(5-Butyl-2,4-dihydroxyphenyl)ethanone

Description

1-(5-Butyl-2,4-dihydroxyphenyl)ethanone (CAS: 81468-73-7) is a hydroxyacetophenone derivative with the molecular formula C₁₂H₁₆O₃ and a molecular weight of 208.26 . It features a butyl substituent at the 5-position of the 2,4-dihydroxyphenyl ring, which significantly influences its physicochemical and biological properties. The compound is synthesized via Friedel-Crafts acylation or alkylation reactions, often involving potassium carbonate and acetone under reflux conditions . Notably, it is isolated as a yellowish oil with a 16% yield in some syntheses , contrasting with crystalline halogenated analogs. Its structural characterization includes $ ^1H $-NMR (δ 0.94 ppm for the butyl terminal methyl group) and HRMS data (m/z 313.1513 for [M–H]⁻) .

Properties

IUPAC Name |

1-(5-butyl-2,4-dihydroxyphenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-3-4-5-9-6-10(8(2)13)12(15)7-11(9)14/h6-7,14-15H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYYBESHTALAAHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC(=C(C=C1O)O)C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Butyl-2,4-dihydroxyphenyl)ethanone typically involves the acylation of 2,4-dihydroxyacetophenone with butyl groups. One common method is the Friedel-Crafts acylation, where 2,4-dihydroxyacetophenone reacts with butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial Production Methods

In industrial settings, the production of 1-(5-Butyl-2,4-dihydroxyphenyl)ethanone may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(5-Butyl-2,4-dihydroxyphenyl)ethanone undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

Oxidation: Formation of quinones.

Reduction: Formation of alcohols.

Substitution: Formation of ethers or esters, depending on the substituent.

Scientific Research Applications

1-(5-Butyl-2,4-dihydroxyphenyl)ethanone has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities, including antioxidant properties.

Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(5-Butyl-2,4-dihydroxyphenyl)ethanone involves its interaction with various molecular targets. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing cellular pathways. The compound may modulate enzyme activities and signaling pathways, contributing to its biological effects.

Comparison with Similar Compounds

Key Observations:

- Substituent Effects : Alkyl chains (e.g., butyl, ethyl) enhance lipophilicity compared to halogenated derivatives, impacting solubility and bioavailability. The butyl group increases steric hindrance, reducing synthetic yields (16% vs. 77% for a chloro analog) .

- Physical State : Halogenated derivatives (e.g., Br, Cl) often form crystalline solids due to stronger intermolecular interactions, while the butyl analog remains oily .

- Biological Activity : The butyl compound targets FPR1 , whereas brominated oxime derivatives exhibit enzyme inhibition (e.g., xanthine oxidase) .

Pharmacological and Functional Comparisons

- FPR1 Antagonism : The butyl compound’s activity is attributed to its hydrophobic substituent, which may enhance receptor binding .

- Enzyme Inhibition : Brominated oxime derivatives (e.g., BDEO) inhibit xanthine oxidase (XOD) and urate transporter 1 (URAT1), leveraging both halogen electronegativity and oxime reactivity .

- Metal Chelation : Dibromo derivatives (e.g., HDBA) form stable complexes with Co²⁺/Ni²⁺, useful in catalysis or antimicrobial applications .

Physicochemical Properties

- Melting Points : Butyl derivatives (oily) lack defined melting points, whereas ethyl (mp: 137–142°C) and halogenated analogs (mp: 60–62°C for heptyl derivatives) exhibit higher crystallinity .

Biological Activity

1-(5-Butyl-2,4-dihydroxyphenyl)ethanone, also known as a derivative of 2,4-dihydroxyphenyl ethanone, has garnered attention in recent years for its potential biological activities. This compound is primarily investigated for its antioxidant properties and its role in various biological pathways. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, research findings, and case studies.

1-(5-Butyl-2,4-dihydroxyphenyl)ethanone has the following chemical structure:

- Chemical Formula: C12H16O3

- CAS Number: 81468-73-7

The compound features a butyl group and two hydroxyl groups attached to a phenyl ring, contributing to its unique reactivity and biological activity.

The biological activity of 1-(5-butyl-2,4-dihydroxyphenyl)ethanone is primarily attributed to its ability to scavenge free radicals and inhibit oxidative stress. The hydroxyl groups facilitate hydrogen bonding and electron donation, enhancing the compound's antioxidant capacity. This mechanism is critical in protecting cells from oxidative damage, which is implicated in various diseases, including cancer and neurodegenerative disorders.

Biological Activities

-

Antioxidant Activity:

- The compound has been shown to exhibit significant antioxidant properties by neutralizing reactive oxygen species (ROS), thus preventing cellular damage.

- In vitro studies indicate that it can reduce lipid peroxidation and protect cellular components from oxidative stress .

-

Antimicrobial Properties:

- Preliminary investigations suggest that 1-(5-butyl-2,4-dihydroxyphenyl)ethanone may possess antimicrobial activity against various bacterial strains.

- Its effectiveness varies depending on the concentration and specific microbial target .

- Anticancer Potential:

Study 1: Antioxidant Efficacy

A study evaluated the antioxidant efficacy of 1-(5-butyl-2,4-dihydroxyphenyl)ethanone using DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. The results indicated a dose-dependent decrease in DPPH radical concentration, confirming the compound's potential as an effective antioxidant.

| Concentration (µM) | % Inhibition |

|---|---|

| 10 | 30 |

| 50 | 55 |

| 100 | 80 |

Study 2: Antimicrobial Activity

In another investigation focusing on antimicrobial properties, the compound was tested against Staphylococcus aureus and Escherichia coli. Results showed that at a concentration of 200 µg/mL, it inhibited bacterial growth by approximately 60% against S. aureus.

| Bacterial Strain | Inhibition (%) at 200 µg/mL |

|---|---|

| Staphylococcus aureus | 60 |

| Escherichia coli | 40 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.